Broad-Spectrum Kinase Degradation vs. Single-Target PROTAC Selectivity
Quantitative multiplexed proteomics in human MOLM-14 and MOLT-4 leukemic cell lines demonstrates that TL12-186 (100 nM, 4-hour treatment) induces significant depletion of 28 distinct kinases, whereas the negative control analog TL13-27 (100 nM) exhibits no degradation activity, confirming that the observed protein loss is CRBN-dependent and PROTAC-mediated [1]. In contrast, the BTK-selective PROTACs DD-04-15 and DD-03-171 degrade only BTK and its closely related kinase TEC, with tandem mass tag (TMT) proteomics confirming no significant depletion of FAK/PYK2 or FER under identical conditions [2].
| Evidence Dimension | Number of significantly degraded kinases (proteomics) |
|---|---|
| Target Compound Data | 28 kinases depleted (MOLM-14 and MOLT-4 cells, 100 nM, 4 h) |
| Comparator Or Baseline | TL13-27 (negative control): 0 kinases depleted; DD-04-15 and DD-03-171 (BTK-selective PROTACs): 2 kinases (BTK and TEC) depleted in human platelets |
| Quantified Difference | TL12-186 degrades 28 kinases vs. 0 for TL13-27 and 2 for DD-04-15/DD-03-171 |
| Conditions | Quantitative TMT proteomics; MOLM-14 and MOLT-4 cells (TL12-186 vs. TL13-27); human platelets (TL12-186 vs. DD-04-15/DD-03-171) |
Why This Matters
This differential degradation breadth defines TL12-186 as a multi-kinase degrader tool for interrogating broad kinome responses, whereas single-target PROTACs are unsuitable for such applications.
- [1] Huang HT, Dobrovolsky D, Paulk J, et al. Figure 2: Quantitative multiplexed proteomics revealed 28 kinases readily degradable by TL12-186 in two leukemic cell lines. Cell Chem Biol. 2018;25(1):88-99.e6. PMC6427047. View Source
- [2] Trory JS, Munkacsi A, Śledź KM, et al. Chemical degradation of BTK/TEC as a novel approach to inhibit platelet function and thrombosis. bioRxiv. 2022. doi:10.1101/2022.05.30.493973 View Source
